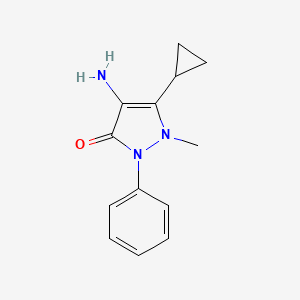

4-Amino-5-cyclopropyl-1-methyl-2-phenylpyrazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-Amino-5-cyclopropyl-1-methyl-2-phenylpyrazol-3-one" is a nitrogen-containing heterocyclic compound. Such compounds are of significant interest due to their wide range of properties and potential for creating biologically active substances, including drugs. Nitrogen-containing heterocycles like pyrazoles and triazoles are particularly noteworthy for their presence in many well-known pharmaceuticals .

Synthesis Analysis

The synthesis of related pyrazole compounds often involves reactions with various reagents. For instance, 3,5-diamino-4-phenylpyrazole can be prepared by reacting phenylmalononitrile with hydrazine hydrate, leading to a polyfunctional heterocycle that can further react with dicarbonyl compounds to yield various derivatives . Similarly, S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol were synthesized using microwave activation, a method that has proven expedient for such reactions .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical methods. For example, the structure of 6-amino-4-[4-(dimethylamino)phenyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile was confirmed by X-ray crystal structure analysis, which revealed that the molecules exist as centrosymmetric N—H⋯N hydrogen-bonded dimers . This kind of structural information is crucial for understanding the chemical behavior and potential interactions of the compound .

Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions. Domino reactions involving 3-methylpyrazol-5-amine with different aldehydes and ketones lead to the formation of partially hydrogenated pyrazolo-pyridine systems . Additionally, 3-methyl(amino)-1-phenylpyrazol-5-ones can react with N-chlorosulfenylphthalimide to form thiopyrazoles and their spirocyclic adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are often characterized by methods such as melting point determination, elemental analysis, NMR, IR spectroscopy, and chromatography-mass spectrometry . These properties are essential for the identification and further application of the compounds. For instance, the S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol had their structures confirmed by such methods, and pre-screening studies indicated potential for anti-inflammatory, antifungal, and anticancer activities .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of pyrazole derivatives, including structures akin to "4-Amino-5-cyclopropyl-1-methyl-2-phenylpyrazol-3-one," is a significant area of research due to their pharmacological potential. Studies have explored various synthetic routes to create these compounds, demonstrating their diverse chemical reactivity and the possibility of obtaining a wide array of functionalized derivatives. For instance, the work by Veloso et al. (2012) on atropisomeric relationships of substituted N-phenyl-bipyrazole derivatives provides insights into the structural aspects of similar compounds, which are essential for understanding their biological activity (Veloso et al., 2012).

Biological Activities

Research has also been directed towards evaluating the biological activities of pyrazole derivatives. Studies such as those conducted by Rahmouni et al. (2016) have synthesized novel pyrazolopyrimidines derivatives to explore their anticancer and anti-inflammatory properties, underscoring the therapeutic potential of pyrazole-based compounds (Rahmouni et al., 2016).

Green Synthesis Approaches

Efforts to develop environmentally friendly synthetic methods for pyrazole derivatives have been documented. For example, Kiyani and Bamdad (2018) utilized sodium ascorbate as a catalyst for synthesizing polysubstituted pyrazoles, emphasizing the importance of green chemistry principles in the synthesis of these compounds (Kiyani & Bamdad, 2018).

Chemoselectivity and Cyclization Reactions

Research by Sakhno et al. (2008) on multicomponent cyclocondensation reactions highlights the chemoselectivity achievable in synthesizing aminoazole derivatives, which is critical for developing compounds with specific biological activities (Sakhno et al., 2008).

Propiedades

IUPAC Name |

4-amino-5-cyclopropyl-1-methyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-15-12(9-7-8-9)11(14)13(17)16(15)10-5-3-2-4-6-10/h2-6,9H,7-8,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLMEVAOWVCWLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N1C2=CC=CC=C2)N)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2552195.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline](/img/structure/B2552203.png)

![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2552204.png)

![9-(3-Chloro-4-methylbenzenesulfonyl)-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2,4,6,10,12-hexaene-8,8-dione](/img/structure/B2552207.png)

![3-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2552208.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2552210.png)

![N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2552212.png)

![1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2552217.png)